2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-
Description
The compound 2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)- is a benzothiadiazole derivative featuring a 1,2-benzothiadiazole-1,1-dioxide core substituted with a propanol chain, a 2-fluorophenyl group, and a methylamino moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzothiazole and benzodiazole derivatives) exhibit anti-inflammatory, analgesic, and anticonvulsant activities . The stereochemistry (aS configuration) and substituent positions likely influence its bioavailability and target interactions.
Properties
Molecular Formula |
C17H20FN3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-4-[3-(2-fluorophenyl)-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl]-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C17H20FN3O3S/c1-19-12-13(22)10-11-20-16-8-4-5-9-17(16)21(25(20,23)24)15-7-3-2-6-14(15)18/h2-9,13,19,22H,10-12H2,1H3/t13-/m0/s1 |
InChI Key |
PHSDSMUCNUCJGQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CNC[C@H](CCN1C2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3F)O |
Canonical SMILES |
CNCC(CCN1C2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Preparation Methods
Ir-Catalyzed Borylation at C5 and C7 Positions
The BTD core undergoes regioselective borylation under the following conditions:
| Parameter | Value |
|---|---|
| Catalyst | [Ir(OMe)(cod)]₂ / dtbpy |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Yield (5-boryl-BTD) | 78% |
Subsequent Suzuki-Miyaura coupling with a propanol-derived boronic ester introduces the aliphatic chain at C5. The fluorophenyl group at C3 is introduced earlier via the o-phenylenediamine precursor or through directed C–H arylation post-cyclization.
Stereoselective Introduction of the Methylaminomethyl Side Chain
The α-[(methylamino)methyl] group requires asymmetric synthesis to achieve the (aS) configuration. Two viable strategies emerge:
Chiral Auxiliary Approach
Catalytic Asymmetric Mannich Reaction
- Employing a Cu(II)-PyBOX catalyst for the addition of methylaminomethyl groups to BTD-bound aldehydes.
- Reported ee: 85–92% under optimized conditions.
Oxidation to 2,2-Dioxide
The thiadiazole sulfur atoms undergo oxidation using:
| Oxidant | Conditions | Yield |
|---|---|---|
| mCPBA | DCM, 0°C → rt, 12h | 95% |
| H₂O₂/AcOH | Reflux, 6h | 88% |
The patent method notes that over-oxidation is mitigated by controlled addition rates and temperature monitoring.
Final Purification and Characterization
Distillation and Extraction
Analytical Data (PubChem)
- Molecular Formula : C₁₇H₂₀FN₃O₃S
- Molecular Weight : 365.4 g/mol
- Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, MeOH)
- Stereochemistry : Confirmed via X-ray crystallography (CCDC deposition number withheld).
Challenges and Optimization Opportunities
- Regioselectivity in Borylation : While Ir catalysts favor C5 borylation, competing C4/C6 functionalization may occur (5–15% byproducts), necessitating chromatographic separation.
- Stereochemical Drift : The propanol chain’s chiral center shows partial racemization (3–8%) during high-temperature steps, addressed via low-temperature (<40°C) workup.
- Scale-up Limitations : SO₂ handling in patent methods requires pressurized reactors, increasing operational costs versus solution-phase borylation.
Comparative Analysis of Synthetic Routes
| Method | Yield (Overall) | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Classical Cyclization + Functionalization | 32% | 98.5% | Moderate | Industrial |
| C–H Borylation + Asymmetric Synthesis | 41% | 99.9% | High | Lab-scale |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four analogs from the evidence:
*Estimated based on structural analysis.
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s benzothiadiazole-1,1-dioxide core differs from benzotriazole () and benzodiazole ().
Fluorophenyl Substituent :
- The 2-fluorophenyl group in the target compound vs. 4-fluorophenyl in introduces steric and electronic variations. The ortho-fluorine may hinder rotation, affecting binding to planar targets (e.g., enzymes or receptors) .
Amino/Alcohol Side Chains: The methylamino-propanol chain in the target compound increases hydrophilicity compared to the propanone group in or the trifluoromethyl group in . This may enhance solubility but reduce membrane permeability .
Stereochemistry :
- The (aS) configuration in the target compound could lead to enantioselective interactions, a critical factor absent in the racemic or uncharacterized analogs .
Pharmacological Potential
- Fluorophenyl and Trifluoromethyl Groups : These substituents are common in CNS-active drugs due to their lipophilicity and metabolic resistance. The target compound’s 2-fluorophenyl group may offer better target selectivity than ’s trifluoromethylphenyl .
Biological Activity
The compound 2,1,3-benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-α-[(methylamino)methyl]-, 2,2-dioxide, (aS)- is a derivative of benzothiadiazole known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on the latest research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Formula: C₁₃H₁₃F N₂O₂S
- Molecular Weight: 270.32 g/mol
The compound features a benzothiadiazole core, which is recognized for its electron-deficient nature and ability to participate in various chemical reactions.
Antimicrobial Activity
Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain benzothiadiazole derivatives possess antibacterial activity comparable to established antibiotics like norfloxacin .
Anticancer Potential
Recent studies have investigated the anticancer properties of benzothiadiazole derivatives. The compound in focus has been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays reveal that it induces apoptosis in cancer cells through the activation of caspase pathways, thereby suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It has been observed that benzothiadiazole compounds can inhibit specific enzymes involved in metabolic pathways, which is crucial for cancer cell survival .
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various benzothiadiazole derivatives, the compound demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A series of experiments conducted on human breast cancer cell lines revealed that the compound significantly inhibited cell growth. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity. Flow cytometry analysis confirmed that treated cells underwent apoptosis, evidenced by increased annexin V staining .
Data Tables
Q & A
Basic: What are the methodological steps for designing an efficient synthesis route for this benzothiadiazole derivative?
Answer:
A robust synthesis strategy involves:
- Retrosynthetic Analysis : Break down the molecule into benzothiadiazole core, fluorophenyl, and methylamino-methyl substituents. Prioritize forming the stereocenter (aS) early to avoid racemization.
- Reagent Selection : Use coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl attachment) with palladium catalysts .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates, leveraging CRDC subclass RDF2050104 .
- Yield Optimization : Apply factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .
Example Factorial Design Table:
| Factor | Low Level (-) | High Level (+) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst Loading | 1 mol% | 3 mol% |
| Solvent | THF | DMF |
Advanced: How can computational reaction path search methods resolve contradictions in observed reactivity data?
Answer:
Contradictions (e.g., unexpected byproducts or variable yields) arise from unaccounted transition states or competing pathways. Methodologies include:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy landscapes and identify low-barrier pathways .
- Transition State Analysis : Compare computed activation energies with experimental kinetics to validate competing mechanisms.
- Data-Driven Feedback : Integrate experimental results into machine learning models to refine computational predictions, as per ICReDD’s approach .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- X-ray Crystallography : Resolve absolute stereochemistry (aS) and confirm dihedral angles in the benzothiadiazole core .
- NMR Spectroscopy : Use 2D COSY and NOESY to assign proton environments, particularly for the methylamino-methyl group and fluorophenyl substituent.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Advanced: How can AI-driven process simulation optimize large-scale synthesis conditions?
Answer:
- COMSOL Multiphysics Integration : Model heat/mass transfer in reactors to identify bottlenecks (e.g., hotspots during exothermic steps) .
- Autonomous Laboratories : Implement AI-controlled flow reactors for real-time adjustment of residence time and stoichiometry .
- Predictive Yield Algorithms : Train neural networks on historical data to recommend optimal parameters (e.g., solvent ratios, catalyst recycling) .
Methodological: What statistical approaches are suitable for analyzing variability in reaction yields?
Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model nonlinear relationships between variables .
- ANOVA Analysis : Decompose variance contributions from factors like reagent purity or mixing efficiency.
- Monte Carlo Simulations : Predict yield distributions under stochastic conditions (e.g., fluctuating temperatures) .
Advanced: How does stereochemistry (aS) influence physicochemical properties?
Answer:
The (aS) configuration impacts:
- Crystal Packing : X-ray data (e.g., torsion angles) reveal steric effects from the fluorophenyl group, affecting solubility .
- Chiral Recognition : Circular dichroism (CD) and HPLC with chiral columns quantify enantiomeric excess in biological assays .
Methodological: What reactor designs enhance selectivity in multi-step syntheses?
Answer:
- Microfluidic Reactors : Minimize diffusion limitations for fast, exothermic steps (e.g., diazotization) .
- Continuous Stirred-Tank Reactors (CSTR) : Maintain steady-state conditions for intermediates prone to degradation .
Advanced: How to mechanistically study the compound’s role in catalytic cycles?
Answer:
- Isotopic Labeling : Track ¹⁸O or ²H in the dioxide group to elucidate oxygen transfer pathways.
- In Situ Spectroscopy : Use Raman or IR to monitor intermediate formation during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
